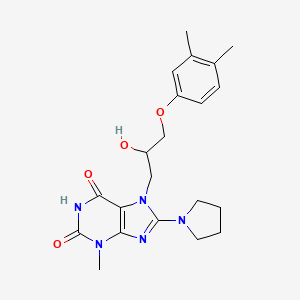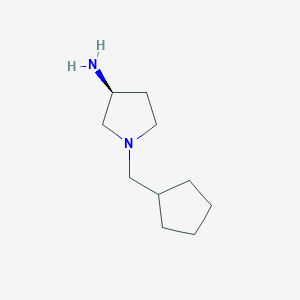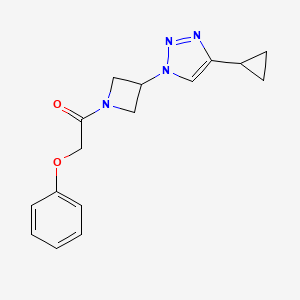
N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). It has been widely studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders.
Mecanismo De Acción
N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 activates sGC by binding to its heme moiety and increasing the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing cGMP levels, N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 enhances the vasodilatory and antiplatelet effects of nitric oxide, which is an endogenous activator of sGC.
Biochemical and Physiological Effects:
N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, antiplatelet activity, anti-inflammatory effects, and anti-tumor effects. It has also been shown to improve cognitive function and reduce myocardial infarction size in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 has several advantages for lab experiments, including its high selectivity for sGC, its potency, and its ability to activate sGC in the absence of nitric oxide. However, it also has some limitations, including its short half-life, which requires frequent administration, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 research, including its potential therapeutic applications in cardiovascular, pulmonary, and neurological disorders. It could also be investigated for its potential anti-inflammatory, anti-proliferative, and anti-tumor effects. Moreover, the development of more potent and selective sGC activators could lead to the discovery of novel therapeutic agents for various diseases.
Métodos De Síntesis
N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 can be synthesized through a multistep process involving the reaction of 2-cyano-N-(but-3-yn-1-yl)acetamide with tetrahydro-2H-pyran-4-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders. It has been shown to improve pulmonary hypertension, reduce myocardial infarction size, and enhance cognitive function in animal models. Moreover, N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 has been investigated for its potential anti-inflammatory, anti-proliferative, and anti-tumor effects.
Propiedades
IUPAC Name |
N-but-3-ynyl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-7-18-16(19)14-4-8-17-15(11-14)21-12-13-5-9-20-10-6-13/h1,4,8,11,13H,3,5-7,9-10,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSANXWUNEBYHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CC(=NC=C1)OCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2792305.png)


![3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine](/img/structure/B2792309.png)

![(E)-4-(Dimethylamino)-N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2792312.png)
![1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2792314.png)

![4-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2792317.png)

![4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2792320.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B2792321.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2792327.png)